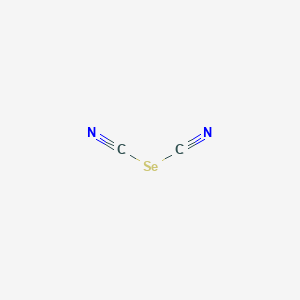

Selenium cyanide

Beschreibung

Eigenschaften

CAS-Nummer |

2180-01-0 |

|---|---|

Molekularformel |

C2N2Se |

Molekulargewicht |

131.01 g/mol |

IUPAC-Name |

cyano selenocyanate |

InChI |

InChI=1S/C2N2Se/c3-1-5-2-4 |

InChI-Schlüssel |

NRUPVVPBPCPMPJ-UHFFFAOYSA-N |

SMILES |

C(#N)[Se]C#N |

Kanonische SMILES |

C(#N)[Se]C#N |

Andere CAS-Nummern |

2180-01-0 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Selenium Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of selenium cyanide, a term that encompasses the inorganic compound selenium dicyanide (Se(CN)₂), the selenocyanate (B1200272) anion (SeCN⁻), and the class of organic selenocyanates (R-SeCN). This document delves into their structure, spectroscopic characteristics, reactivity, and synthesis, with a focus on providing quantitative data and detailed experimental methodologies. Additionally, it addresses the significant interest in organic selenocyanates within the field of drug development due to their biological activities.

Introduction

The chemistry of selenium cyanides is multifaceted, spanning from the highly reactive and unstable inorganic species, selenium dicyanide, to the versatile and widely utilized organic selenocyanates. The selenocyanate moiety (-SeCN) is considered a pseudohalide, and its chemical behavior is analogous in some respects to that of the heavier halogens. Organic selenocyanates, in particular, have garnered considerable attention in medicinal chemistry and organic synthesis.[1] Their unique reactivity and biological properties, including potential anticancer and antioxidant activities, make them a focal point of current research.[1][2]

Selenium Dicyanide (Se(CN)₂)

Selenium dicyanide is a highly reactive and unstable inorganic compound.[3] Due to its instability, it is primarily of interest in research settings and is not widely used in industrial applications.

Physical and Chemical Properties

Selenium dicyanide is a colorless, crystalline solid that is soluble in water and other polar solvents.[3] It is known to decompose, especially when heated or exposed to acids, which can produce toxic hydrogen cyanide gas.[3]

**Table 1: Physical and Chemical Properties of Selenium Dicyanide (Se(CN)₂) **

| Property | Value | Reference |

| Molecular Formula | C₂N₂Se | [4] |

| Molecular Weight | 131.01 g/mol | [4] |

| Appearance | Colorless, crystalline solid | [3] |

| Solubility | Soluble in water and polar solvents | [3] |

| Boiling Point | 163 °C | [3] |

| Flash Point | 52 °C | [3] |

| Vapor Pressure | 2.14 mmHg at 25°C | [3] |

Structure and Bonding

The crystal structure of selenium dicyanide has been determined by X-ray crystallography. The molecule is not linear, and the crystal structure reveals intermolecular Se···N interactions.

**Table 2: Crystal Structure Data for Selenium Dicyanide (Se(CN)₂) **

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4] |

| Space Group | P b c a | [4] |

| Cell Constant a | 8.632 Å | [4] |

| Cell Constant b | 6.847 Å | [4] |

| Cell Constant c | 12.8151 Å | [4] |

Spectroscopic Properties

Spectroscopic data for Se(CN)₂ is limited due to its instability. However, some studies have reported its characterization.

**Table 3: Spectroscopic Data for Selenium Dicyanide (Se(CN)₂) **

| Spectroscopy | Peak/Shift | Reference |

| ¹³C NMR | Confirms assigned structure | [5] |

| FT-IR | Data collected and compared to previous results | [5] |

Synthesis and Reactivity

The Selenocyanate Anion (SeCN⁻)

The selenocyanate anion is a pseudohalide and is the conjugate base of selenocyanic acid.[7] It is a key component in many of the synthetic routes to organic selenocyanates.

Physical and Chemical Properties

The properties of the selenocyanate anion are typically described in the context of its salts, such as potassium selenocyanate (KSeCN). KSeCN is a hygroscopic, white solid that is soluble in water.[8] It can decompose in the air to produce red selenium and potassium cyanide.[8]

Table 4: Physical and Chemical Properties of Potassium Selenocyanate (KSeCN)

| Property | Value | Reference |

| Molecular Formula | KSeCN | [8] |

| Molecular Weight | 144.08 g/mol | [8] |

| Appearance | Colorless or white solid | [8] |

| Density | 2.35 g/cm³ | [8] |

| Solubility in water | High | [8] |

Structure and Bonding

The selenocyanate anion is linear. In potassium selenocyanate, the C-N and C-Se bond distances are consistent with a triple bond and a single bond, respectively.[8]

Table 5: Bond Characteristics of the Selenocyanate Anion in KSeCN

| Bond | Bond Length (pm) | Reference |

| C≡N | 112 | [8] |

| C-Se | 183 | [8] |

Spectroscopic Properties

The vibrational and NMR spectra of the selenocyanate anion are well-characterized. The C≡N stretching frequency is a prominent feature in its vibrational spectra.

Table 6: Spectroscopic Data for the Selenocyanate Anion (SeCN⁻)

| Spectroscopy | Peak/Shift (cm⁻¹) | Reference |

| IR (ν(C≡N)) | 2101–2055 | [9] |

| Raman (ν(C≡N)) | 2070 | [3] |

| IR (ν(C-Se)) | 571–586 | [9] |

| Raman (ν(C-Se)) | 660 | [3] |

| ¹³C NMR (ppm vs TMS) | 118.5 | [3] |

| ⁷⁷Se NMR (ppm vs (CH₃)₂Se) | 560 | [3] |

Reactivity and Synthesis

The selenocyanate anion is a versatile nucleophile and is a key reagent in the synthesis of organic selenocyanates through reactions with alkyl halides or aryl diazonium salts.[10] It can also act as a ligand, forming coordination complexes with various transition metals.

This protocol describes a convenient in-situ preparation of KSeCN in methanol.

Materials:

-

Selenium powder (100 mesh, 7.9 g, 100 mmol)

-

Potassium cyanide (6.5 g, 100 mmol)

-

Methanol (100 mL)

-

2-Propanol

Procedure:

-

To a magnetically stirred suspension of selenium powder in methanol, add potassium cyanide in a single portion at room temperature.

-

A mild exothermic reaction will occur, raising the temperature to about 35°C.

-

Stir the mixture for 30-60 minutes until the reaction is complete, resulting in a pale grey, turbid mixture. This mixture containing KSeCN can be used directly.

-

For isolation, filter the reaction mixture through celite and concentrate it in-vacuo to yield an off-white solid.

-

Slurry the crude product in hot 2-propanol and allow it to cool to room temperature.

-

Collect the resulting 2-propanol solvate by filtration and wash with 2-propanol.

-

Dry the solid under vacuum (1.0 mm Hg) for 16 hours at room temperature to remove the 2-propanol, yielding pure KSeCN as a white solid (yield: ~94%).[11]

Caption: Experimental workflow for the synthesis of Potassium Selenocyanate.

Organic Selenocyanates (R-SeCN)

Organic selenocyanates are a class of organoselenium compounds with the general formula R-SeCN, where R is an alkyl or aryl group.[12] They are generally colorless, air-stable solids or liquids with characteristic unpleasant odors.[12]

Spectroscopic Properties

The spectroscopic properties of organic selenocyanates are useful for their characterization. The C≡N stretching frequency in the IR spectrum is a key diagnostic peak. NMR spectroscopy, particularly ¹³C and ⁷⁷Se NMR, provides valuable structural information.

Table 7: Representative Spectroscopic Data for Organic Selenocyanates

| Compound | ⁷⁷Se NMR (ppm, CDCl₃) | ¹³C NMR (CN) (ppm, CDCl₃) | IR (ν(C≡N)) (cm⁻¹) | Reference |

| Decyl selenocyanate | 206.8 | 102.1 | ~2150 | [9] |

| Phenyl selenocyanate | - | 107.27 | ~2155 | [13] |

| Si₂-dA-SeCN | - | - | 2154.1 | [11] |

| Boc-Me-PheCH₂SeCN | - | - | 2151.2 | [11] |

Reactivity

Organic selenocyanates are versatile reagents in organic synthesis. The selenocyanate group can act as a leaving group or be transformed into other selenium-containing functional groups. They can participate in nucleophilic substitution reactions and have been used in oxidative transformations.[14] For example, phenylselenocyanate can be used to oxidize primary and secondary alcohols to aldehydes and ketones.[14]

Synthesis

Organic selenocyanates are commonly synthesized via the nucleophilic substitution of alkyl or aryl halides with a selenocyanate salt, typically KSeCN.[10] Another common method involves the reaction of aryl diazonium salts with KSeCN.[10] More recent methods have explored the use of selenium dioxide and malononitrile (B47326) to generate a selenocyanating agent in situ.[15]

This protocol details the synthesis of an alkyl selenocyanate via an Sₙ2 reaction.

Materials:

-

Potassium selenocyanate (1.1 equivalents)

-

1-Bromohexane (B126081) (1.0 equivalent)

-

Anhydrous acetonitrile (B52724)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium selenocyanate in anhydrous acetonitrile.

-

Add 1-bromohexane dropwise to the solution at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The formation of a white precipitate of potassium bromide will be observed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

The residue can then be purified by standard methods such as column chromatography to yield pure hexyl selenocyanate.[16]

Caption: Experimental workflow for the synthesis of Hexyl Selenocyanate.

This protocol describes the synthesis of α-carbonyl selenocyanates from aryl methyl ketones using an in situ generated selenocyanating agent.

Materials:

-

Aryl methyl ketone (1 mmol)

-

Malononitrile (1.5 mmol, 99 mg)

-

Selenium dioxide (3 mmol, 333 mg)

-

DMSO (3 mL)

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

In a suitable reaction vessel, combine the aryl methyl ketone, malononitrile, and selenium dioxide in DMSO.

-

Stir the mixture in an oil bath at 40°C for 2 hours.

-

Upon completion, extract the mixture with ethyl acetate (10 mL) and wash with brine (15 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer using a rotary evaporator.

-

Purify the crude product by column chromatography using a hexane/ethyl acetate eluent to obtain the α-carbonyl selenocyanate.[15]

Caption: Plausible reaction mechanism for the synthesis of α-carbonyl selenocyanates.

Role in Drug Development and Biological Activity

Organic selenocyanates have emerged as compounds of significant interest in drug development. Their biological activities are diverse, with many exhibiting promising anticancer, antioxidant, and chemopreventive properties.[2][14]

The mechanism of their anticancer activity is thought to involve the modulation of cellular redox pathways.[17] Upon metabolism, selenocyanates can produce reactive selenium species like methyl selenol and hydrogen selenide (B1212193). These metabolites can interact with cellular thiols, such as glutathione, and the thioredoxin/glutaredoxin reductase systems, leading to the production of reactive oxygen species (ROS).[14] In cancer cells, which often have a higher basal level of oxidative stress, this increase in ROS can trigger apoptotic cell death.[14] Some selenocyanates have been shown to induce the activation of the ERK pathway and downregulate p-Akt and c-Myc levels, leading to the inhibition of cell proliferation.[17]

Furthermore, several organoselenium compounds, including selenocyanates, are known to participate in redox signaling pathways, such as the Nrf2 pathway, which is a key regulator of cellular antioxidant responses.[5]

Caption: Conceptual overview of the anticancer mechanism of organic selenocyanates.

Safety and Handling

Selenium compounds can be toxic at high concentrations.[15] Hydrogen selenide is the most acutely toxic selenium compound.[15] Acute exposure to selenium compounds by inhalation can cause respiratory irritation, pulmonary edema, and bronchitis.[15] Chronic exposure to high levels of selenium can lead to selenosis, which is characterized by skin discoloration, loss of hair and nails, and neurological effects.[15]

It is imperative to handle all selenium compounds, especially volatile or dusty ones, in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of accidental exposure, it is crucial to seek immediate medical attention. Waste containing selenium should be disposed of according to institutional and local regulations for hazardous waste.

References

- 1. news-medical.net [news-medical.net]

- 2. longdom.org [longdom.org]

- 3. webqc.org [webqc.org]

- 4. Selenium dicyanide | C2N2Se | CID 137468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Selenocyanates and Evaluation of Their Effect in Cultured Mouse Neurons Submitted to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ISOFLEX USA - Selenium (Se) [isoflex.com]

- 8. Potassium selenocyanate - Wikipedia [en.wikipedia.org]

- 9. A Comprehensive Study on the Full Series of Alkali‐Metal Selenocyanates A I[SeCN] (A I=Li−Cs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selenium and its compounds – information sheet - Canada.ca [canada.ca]

- 11. Synthesis and Evaluation of the Sensitivity and Vibrational Lifetimes of Thiocyanate and Selenocyanate Infrared Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. epa.gov [epa.gov]

- 16. web.stanford.edu [web.stanford.edu]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Bonding of Selenium Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure and bonding of selenium dicyanide, Se(CN)₂. It consolidates crystallographic data, vibrational spectroscopic information, and theoretical bonding analysis to offer a detailed understanding of this inorganic cyanide. This document includes a summary of key quantitative data, detailed experimental protocols for synthesis and characterization, and visualizations of its molecular structure and bonding.

Introduction

Selenium-containing compounds are of significant interest in various fields, including materials science and medicinal chemistry. Selenium dicyanide, Se(CN)₂, serves as a fundamental building block in the synthesis of more complex organoselenium compounds. A thorough understanding of its structural and electronic properties is crucial for manipulating its reactivity and designing novel molecules with potential therapeutic applications. This guide aims to provide a detailed technical overview of the molecular structure, bonding, and spectroscopic characteristics of selenium dicyanide.

Molecular Structure and Crystallographic Data

The definitive molecular structure of selenium dicyanide has been determined by X-ray crystallography. The initial structure was redetermined to provide more accurate data on its solid-state conformation.[1]

Crystal Structure

Selenium dicyanide crystallizes in the orthorhombic space group Pbca.[1] The crystal structure reveals a polymeric network formed through intermolecular Se···N interactions, which are shorter than the sum of the van der Waals radii, indicating a significant chalcogen bonding interaction.[1][2]

Table 1: Crystallographic Data for Selenium Dicyanide, Se(CN)₂ [1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.632 |

| b (Å) | 6.847 |

| c (Å) | 12.8151 |

| α (°) | 90.0 |

| β (°) | 90.0 |

| γ (°) | 90.0 |

| Z | 8 |

Molecular Geometry

The molecule possesses a bent C-Se-C geometry in the solid state. The key bond lengths and angles are summarized in the table below.

Table 2: Selected Bond Lengths and Angles for Selenium Dicyanide, Se(CN)₂

| Bond/Angle | Experimental Value |

| Se-C Bond Length | Data not explicitly found in search results |

| C≡N Bond Length | Data not explicitly found in search results |

| C-Se-C Bond Angle | Data not explicitly found in search results |

| Se-C-N Bond Angle | Data not explicitly found in search results |

(Note: While the crystallographic study by Klapötke, Krumm, and Scherr is referenced, the precise bond lengths and angles were not available in the searched abstracts. Access to the full crystallographic information file (CIF) would be required for these specific values.)

Synthesis of Selenium Dicyanide

Selenium dicyanide can be synthesized through several routes. One common laboratory-scale synthesis involves the reaction of silver cyanide with a selenium halide.

Experimental Protocol: Synthesis from Silver Cyanide and Selenium Monochloride

This protocol outlines a general procedure for the synthesis of selenium dicyanide.

Materials:

-

Silver cyanide (AgCN)

-

Selenium monochloride (Se₂Cl₂)

-

Anhydrous diethyl ether

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend finely powdered silver cyanide in anhydrous diethyl ether.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of selenium monochloride in anhydrous diethyl ether to the stirred suspension. The addition should be done dropwise to control the reaction rate.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

-

The reaction progress can be monitored by the disappearance of the starting materials.

-

Upon completion, the precipitated silver chloride is removed by filtration under an inert atmosphere.

-

The filtrate, containing the dissolved selenium dicyanide, is carefully evaporated under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable anhydrous solvent.

Synthesis Workflow for Selenium Dicyanide

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for characterizing the vibrational modes of selenium dicyanide. The vibrational frequencies are sensitive to the bond strengths and molecular geometry.

Infrared (IR) and Raman Spectra

The key vibrational modes for Se(CN)₂ involve the C≡N stretching, Se-C stretching, and various bending modes.

Table 3: Vibrational Frequencies and Assignments for Selenium Dicyanide, Se(CN)₂

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| ν(C≡N) symmetric stretch | Data not explicitly found | Data not explicitly found |

| ν(C≡N) asymmetric stretch | Data not explicitly found | Data not explicitly found |

| ν(Se-C) symmetric stretch | Data not explicitly found | Data not explicitly found |

| ν(Se-C) asymmetric stretch | Data not explicitly found | Data not explicitly found |

| δ(SeCN) bending | Data not explicitly found | Data not explicitly found |

(Note: While the use of IR and Raman spectroscopy for characterization is mentioned in the literature, specific peak positions and their definitive assignments for pure Se(CN)₂ were not available in the searched abstracts.)

Experimental Protocol: Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

Prepare a sample of selenium dicyanide as a KBr pellet or a Nujol mull. Due to its reactivity, handling should be done in a dry environment.

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the C≡N and Se-C stretching and bending vibrations.

Raman Spectroscopy:

-

Place a crystalline sample of selenium dicyanide in a capillary tube or on a microscope slide.

-

Acquire the Raman spectrum using a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm).

-

Analyze the scattered light to identify the Raman-active vibrational modes. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule.[3]

Vibrational Spectroscopy Workflow

Bonding Analysis

A deeper understanding of the electronic structure and bonding in selenium dicyanide can be achieved through computational chemistry methods.

Molecular Orbital (MO) Analysis

A qualitative molecular orbital diagram for the linear Se(CN)₂ molecule can be constructed by considering the interactions between the atomic orbitals of selenium and the molecular orbitals of the two cyanide ligands. The bonding is characterized by sigma (σ) and pi (π) interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity.

Qualitative MO Diagram for Se(CN)₂

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis can provide further insights into the nature of the bonding. This method localizes the molecular orbitals into orbitals that align with the Lewis structure representation of bonding (i.e., lone pairs, and bonding and anti-bonding orbitals). NBO analysis can quantify the extent of electron delocalization from the nitrogen lone pairs to the antibonding orbitals of the Se-C bonds, which contributes to the stability of the molecule and influences its reactivity.

Conclusion

This technical guide has provided a detailed overview of the structure and bonding of selenium dicyanide. The crystallographic data reveals a polymeric structure with significant intermolecular interactions. While detailed experimental protocols for its synthesis and spectroscopic characterization have been outlined, specific quantitative data for bond lengths, angles, and vibrational frequencies require access to more specialized literature. The theoretical bonding analysis highlights the covalent nature of the Se-C bonds and the importance of both sigma and pi interactions in the stability of the molecule. This comprehensive information serves as a valuable resource for researchers working with selenium compounds and in the development of new chemical entities.

References

An In-depth Technical Guide to the Discovery and History of Selenium Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of selenium cyanide and its derivatives. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the unique chemistry and potential applications of these compounds. This document details the historical milestones in the synthesis of both inorganic and organic selenium cyanides, provides structured tables of quantitative data for key compounds, and outlines detailed experimental protocols for their preparation. Furthermore, it explores the known biological activities and toxicological profiles of selenium cyanides, with a focus on their interactions with key cellular pathways. Visualizations of synthetic routes and experimental workflows are provided using Graphviz to facilitate a clear understanding of the described processes.

Introduction

Selenium, discovered in 1817 by Jöns Jacob Berzelius, is a fascinating element with chemical properties intermediate between sulfur and tellurium.[1][2] Its incorporation into cyanide-containing structures gives rise to a class of compounds known as selenium cyanides, which exhibit a rich and diverse chemistry. These compounds range from simple inorganic salts and covalent molecules to complex organic derivatives. The selenocyanate (B1200272) moiety (-SeCN) is a versatile functional group in organic synthesis and has been a subject of interest for its potential biological activities. This guide will delve into the core aspects of this compound chemistry, from its historical roots to modern synthetic methodologies and biological implications.

Discovery and History

The history of this compound is intrinsically linked to the discovery and exploration of selenium itself. While Jöns Jacob Berzelius discovered selenium in 1817, the investigation of its compounds, including its reactions with cyanides, unfolded over the subsequent decades.[3]

A significant early development was the preparation of potassium selenocyanate (KSeCN), a key precursor for many this compound compounds. This was achieved through the reaction of elemental selenium with potassium cyanide.[4] This simple yet crucial reaction opened the door to the synthesis of a variety of organic selenocyanates.

In 1886, A. Verneuil reported the synthesis of selenium diselenocyanate, Se(SeCN)₂, through the oxidation of potassium selenocyanate.[5] This represented a key milestone in the isolation of a neutral, inorganic this compound compound. Later work by Birckenbach and Kellermann further explored the synthesis of selenocyanogen, (SeCN)₂.

The 20th and 21st centuries have seen the development of more sophisticated synthetic methods and the characterization of a wider range of this compound species, including selenium(II) cyanide (Se(CN)₂), diselenium (B1237649) dicyanide (Se₂(CN)₂), and triselenium dicyanide (Se₃(CN)₂).[1][2] The advent of modern spectroscopic techniques, particularly ⁷⁷Se NMR, has been instrumental in characterizing these often unstable and reactive molecules.[1][6][7]

Chemical Properties and Synthesis

Selenium cyanides encompass a range of compounds with varying stability and reactivity. The inorganic species are often used as reagents in organic synthesis to introduce the selenocyanate group into molecules.

Inorganic Selenium Cyanides

Selenium(II) Cyanide (Se(CN)₂): This compound is a key inorganic this compound. It can be synthesized through several routes, including the reaction of silver cyanide with selenium monobromide.

Diselenium Dicyanide (Se₂(CN)₂): This compound is known to be unstable and can disproportionate.[8]

Triselenium Dicyanide (Se₃(CN)₂): TSD is a versatile reagent for the synthesis of organic selenocyanates. It is often generated in situ due to its limited stability.

Synthesis of Organic Selenocyanates

Organic selenocyanates (R-SeCN) are a major class of organoselenium compounds. They are valuable intermediates in organic synthesis and have been investigated for their biological activity.[9][10] Common synthetic methods include the reaction of alkyl or aryl halides with potassium selenocyanate and the use of triselenium dicyanide.

Quantitative Data

A summary of key quantitative data for important this compound compounds is presented in the tables below.

**Table 1: Crystallographic Data for Selenium(II) Cyanide (Se(CN)₂) **

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 6.47(1) |

| b (Å) | 13.04(2) |

| c (Å) | 4.34(1) |

| Se-C Bond Length (Å) | 1.83 (avg.) |

| C≡N Bond Length (Å) | 1.19 (avg.) |

| C-Se-C Bond Angle (°) | 93.3 (avg.) |

Table 2: Spectroscopic Data for this compound Compounds

| Compound | ⁷⁷Se NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν_CN, cm⁻¹) |

| Se(CN)₂ | ~261 (in DMSO-d₆) | ~104.5 (in DMSO-d₆) | Not reported |

| Se₂(CN)₂ | ~448, ~261 (in DMSO-d₆) | ~104.5 (in DMSO-d₆) | Not reported |

| Se₃(CN)₂ | ~448, ~261 (in DMSO-d₆) | ~104.5, ~111.9 (in DMSO-d₆) | 2141 |

Table 3: Thermodynamic Data

| Compound | Enthalpy of Formation (ΔH_f°) (kJ/mol) | Gibbs Free Energy of Formation (ΔG_f°) (kJ/mol) |

| Se(g) | 227 | 185 |

| HCN(g) | 135.1 | 124.7 |

| Note: Data for this compound compounds is not readily available. |

Experimental Protocols

Synthesis of Potassium Selenocyanate (KSeCN)

Materials:

-

Potassium cyanide (KCN)

-

Elemental selenium powder

-

Ethanol (B145695) (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium cyanide in anhydrous ethanol with gentle heating.

-

Slowly add powdered elemental selenium to the solution with continuous stirring.

-

Reflux the mixture for 2-3 hours. The selenium will gradually dissolve, and the solution will become colorless.

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Filter the solution to remove any unreacted selenium.

-

Evaporate the solvent under reduced pressure to obtain crude potassium selenocyanate.

-

Recrystallize the product from a minimal amount of hot ethanol to yield pure KSeCN.

Safety Precautions: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

In Situ Generation and Use of Triselenium Dicyanide (TSD) for Selenocyanation

Materials:

-

Selenium dioxide (SeO₂)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Aromatic amine or other suitable substrate

Procedure:

-

In a round-bottom flask, dissolve malononitrile in DMSO.

-

Slowly add selenium dioxide to the solution with stirring. An exothermic reaction will occur with the evolution of gas. The solution will turn reddish-brown, indicating the formation of TSD.

-

After the initial reaction subsides, add the aromatic amine substrate to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Mandatory Visualizations

Synthetic Pathways

Caption: Key synthetic routes to this compound compounds.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for synthesis and characterization.

Biological Activity and Toxicology

The biological activity of this compound compounds is a complex area of study, often influenced by the distinct properties of both selenium and the cyanide moiety.

Cytotoxicity and Anticancer Potential

Several organoselenium compounds, including some selenocyanates, have demonstrated significant cytotoxic effects against various cancer cell lines.[3][11][12] The proposed mechanisms often involve the induction of oxidative stress and apoptosis. For instance, some selenocyanates have been shown to inhibit the activity of thioredoxin reductase, a key enzyme in cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[13][14]

Interaction with Selenoproteins

The thioredoxin system, which includes thioredoxin reductase (TrxR), is a primary target for many bioactive selenium compounds.[15][16] The selenocysteine (B57510) residue in the active site of mammalian TrxR is crucial for its function.[15] Some selenium compounds can interact with this system, disrupting its function and leading to cellular redox imbalance. The specific interactions of inorganic selenium cyanides with these enzymes are an area of ongoing research.

Toxicology

Both selenium and cyanide are toxic at high concentrations. Selenium toxicity (selenosis) can manifest in a variety of symptoms, including gastrointestinal distress, hair loss, and neurological damage.[17] Cyanide is a potent inhibitor of cellular respiration, primarily by binding to cytochrome c oxidase in the mitochondrial electron transport chain. The toxicity of this compound compounds is likely a composite of the toxic effects of their constituent parts, although the specific toxicology of compounds like Se(CN)₂ is not well-documented in publicly available literature.

Biological Signaling Pathways

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Conclusion

This compound and its derivatives represent a fascinating and synthetically versatile class of compounds. From their early discovery to their modern applications as reagents in organic synthesis, their chemistry continues to be an area of active research. The biological activities of these compounds, particularly their potential as anticancer agents, warrant further investigation. This technical guide has provided a comprehensive overview of the current state of knowledge, offering a valuable resource for scientists and researchers poised to explore the future of this compound chemistry and its applications in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of the Cytotoxic Effect of Selenium Nanoparticles in Different Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (77Se) Selenium NMR [chem.ch.huji.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. Selenium cytotoxicity in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Interactions of nitroaromatic compounds with the mammalian selenoprotein thioredoxin reductase and the relation to induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Selenium in Thioredoxin Reductase: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thioredoxin reductase 1 deficiency enhances selenite toxicity in cancer cells via a thioredoxin-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Selenium Dicyanide: A Technical Overview for Scientific Professionals

An In-depth Guide to the Synthesis, Properties, and Potential Therapeutic Applications of Selenium Dicyanide and Related Selenocyanates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of selenium dicyanide (Se(CN)₂), a reactive selenium-containing compound. It details the molecular formula, weight, and structural characteristics of this compound. Furthermore, this document outlines experimental protocols for the synthesis of related selenocyanates, summarizes key quantitative data, and explores the potential applications of these compounds in medicinal chemistry, particularly in the context of cancer research and drug development.

Core Molecular and Physical Properties

Selenium dicyanide is a chemical compound with the molecular formula C₂N₂Se. It consists of a central selenium atom bonded to two cyanide groups. The molecular weight of selenium dicyanide is approximately 131.01 g/mol .

| Property | Value |

| Molecular Formula | C₂N₂Se |

| Molecular Weight | 131.01 g/mol |

| IUPAC Name | Selanedicarbonitrile |

| CAS Number | 2180-01-0 |

Synthesis and Experimental Protocols

While selenium dicyanide itself is highly reactive, organic selenocyanates, which contain the R-SeCN functional group, are of significant interest in medicinal chemistry due to their potential biological activities.[1] These compounds can be synthesized through various methods, often involving the reaction of selenium precursors with cyanide sources.[1] One efficient method involves the in situ generation of triselenium dicyanide for the selenocyanation of various organic substrates.[2]

Experimental Protocol: Synthesis of Selenocyanates using in situ Triselenium Dicyanide[2]

This protocol describes a general procedure for the synthesis of amino pyrazole, amino isoxazole, and amino uracil (B121893) selenocyanates.

Materials:

-

Selenium dioxide (SeO₂)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Amino pyrazole, amino isoxazole, or amino uracil substrate

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

-

Silica gel for column chromatography

Procedure:

-

In a 10.0 mL round-bottom flask, combine malononitrile (1.5 equivalents), selenium dioxide (3.0 equivalents), and 2.0 mL of DMSO.

-

Stir the resulting mixture for five minutes at 40 °C.

-

Add the amino pyrazole, amino isoxazole, or amino uracil substrate (1.0 equivalent) to the mixture.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separating funnel.

-

Add 10.0 mL of water and extract the product three times with ethyl acetate (3 x 10.0 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate using a rotary evaporator.

-

Purify the crude product by silica-gel column chromatography to obtain the pure selenocyanate (B1200272) derivative.

Characterization of Selenium Cyanides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of selenium cyanide compounds. Both ⁷⁷Se and ¹³C NMR can provide valuable data on these species at room temperature.[3]

Therapeutic Potential and Biological Activity

Organic selenium compounds, including selenocyanates, have garnered significant attention in drug development for their potential anticancer and antioxidant properties.[1][4] Selenium is an essential trace element, and its incorporation into organic molecules can lead to compounds with unique biological activities.[1][5]

Studies have shown that some organoselenium compounds may exhibit cytotoxic effects on cancer cells and possess chemopreventive properties.[1][6] The mechanism of action is thought to involve the induction of oxidative stress within tumor cells.[7] Upon metabolization, selenocyanates can produce reactive metabolites like methyl selenol and hydrogen selenide. These metabolites can interact with the glutathione (B108866) or thioredoxin/glutaredoxin reductase systems, leading to the production of Reactive Oxygen Species (ROS) and subsequently inducing apoptosis.[7]

The following diagram illustrates a simplified proposed signaling pathway for the anticancer activity of selenocyanate-containing compounds.

Caption: Proposed mechanism of selenocyanate-induced apoptosis in cancer cells.

Conclusion

Selenium dicyanide and its organic derivatives, selenocyanates, represent a promising class of compounds for researchers in medicinal chemistry and drug development. Their synthesis, while requiring careful handling of reactive selenium and cyanide species, offers a pathway to novel molecules with potential therapeutic applications. The ability of these compounds to modulate cellular redox environments and induce apoptosis in cancer cells makes them intriguing candidates for further investigation in the development of new anticancer agents. Further research into the structure-activity relationships and specific molecular targets of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. longdom.org [longdom.org]

- 2. Synthesis of Selenocyanates and Selenoethers of Amino Pyrazoles and Amino Uracils by In Situ Triselenium Dicyanide from Malononitrile and Selenium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Unveiling Selenium Cyanide: A Technical Guide for Researchers

CAS Number: 2180-01-0

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on selenium cyanide, formally known as selenium dicyanide (Se(CN)₂). This document outlines its chemical properties, provides a detailed experimental protocol for its synthesis, and presents key data in a structured format for ease of comparison.

Chemical Identity and Properties

Selenium dicyanide is an inorganic compound with the chemical formula Se(CN)₂. It is recognized by the Chemical Abstracts Service (CAS) with the registry number 2180-01-0.[1] This compound and its related species are of interest due to their unique reactivity and potential applications in chemical synthesis.

Physicochemical Data

A summary of the key physical and chemical properties of selenium dicyanide is presented in the table below. It is important to note that selenium dicyanide is known to be unstable.[2]

| Property | Value | Source |

| CAS Number | 2180-01-0 | [1] |

| Molecular Formula | C₂N₂Se | [1] |

| Molecular Weight | 131.01 g/mol | [1] |

| Appearance | White crystalline solid | Inferred from synthesis descriptions |

| Melting Point | Decomposes | [3] |

| Boiling Point | Not applicable | Decomposes |

| Density | Data not readily available | |

| Solubility | Soluble in solvents like DMSO | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of selenium dicyanide. The following data has been reported:

| Technique | Observed Signals | Source |

| ¹³C NMR (in DMSO-d₆) | δ = 103.7 ppm | [4][5] |

| ⁷⁷Se NMR (in DMSO-d₆) | δ ≈ 390 ppm (relative to a standard) | [4][5] |

| Infrared (IR) Spectroscopy | Characteristic C≡N stretching frequency | [4] |

Experimental Protocol: Synthesis of Selenium Dicyanide

The following protocol for the synthesis of selenium dicyanide is based on the method described by Anghinoni et al., which also details the preparation of related this compound species.[4][5][6]

Materials and Reagents

-

Silver cyanide (AgCN)

-

Elemental selenium (Se)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk line, flasks, filter funnel, etc.)

-

Magnetic stirrer

Synthesis Procedure

Note: This reaction should be carried out under an inert atmosphere using a Schlenk line due to the sensitivity of the reagents and products to air and moisture.

-

Preparation of Selenocyanogen (B1243902) ((SeCN)₂): In a flame-dried Schlenk flask under an inert atmosphere, a suspension of finely powdered silver cyanide (AgCN) in an anhydrous solvent is prepared.

-

To this suspension, a stoichiometric amount of a solution of bromine (Br₂) in the same anhydrous solvent is added dropwise with vigorous stirring at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred for a specified period, during which the formation of silver bromide (AgBr) as a precipitate and a solution of selenocyanogen is observed.

-

The reaction mixture is filtered under inert conditions to remove the silver bromide precipitate. The filtrate contains the desired selenocyanogen.

-

Disproportionation to Selenium Dicyanide: Selenocyanogen is known to undergo disproportionation to form selenium dicyanide and other this compound species.[2][4] This process can be influenced by reaction conditions such as temperature and the presence of light. The equilibrium can be shifted towards the formation of Se(CN)₂.

-

Isolation and Purification: The solvent is carefully removed in vacuo to yield the crude product. Purification can be attempted by crystallization from a suitable solvent, although the instability of the compound makes this challenging.

Characterization

The synthesized selenium dicyanide should be characterized using spectroscopic methods to confirm its identity and purity. The expected ¹³C and ⁷⁷Se NMR chemical shifts are provided in the spectroscopic data table above.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the relationship between different this compound species.

References

- 1. Selenium dicyanide | C2N2Se | CID 137468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Table 4-2, Physical and Chemical Properties of Selenium and Selenium Compoundsa - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. <sup>77</sup>Se and <sup>13</sup>C NMR Characterization of Selenium Cyanides - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Selenium Cyanide: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium cyanide (Se(CN)₂), also known as selenium(II) dicyanide, is an inorganic compound of interest in various chemical research fields. Its reactivity makes it a potential reagent in organic synthesis, though its instability presents significant handling challenges. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for related syntheses, and an exploration of its limitedly understood biological interactions, presented for a technical audience.

Physical and Chemical Properties

This compound is a colorless, crystalline solid at room temperature.[1] Due to its inherent instability, a definitive melting point has not been established, as it tends to decompose upon heating.[1] It is known to be soluble in water and other polar solvents.[1]

Quantitative Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂N₂Se | [1][2] |

| Molecular Weight | 131.01 g/mol | [1][2] |

| Appearance | Colorless, crystalline solid | [1] |

| State at 25°C | Solid | [1] |

| Boiling Point | 163°C (Decomposes) | [1] |

| Flash Point | 52°C | [1] |

| Vapor Pressure | 2.14 mmHg at 25°C | [1] |

| Solubility | Soluble in water and polar solvents | [1] |

Spectroscopic Data

| Spectroscopy | Peak/Chemical Shift | Assignment | Source(s) |

| ¹³C NMR (in DMSO-d₆) | δ = 103.7 ppm | Cyanide carbon | [3] |

| Infrared (IR) | 2137 cm⁻¹ | C≡N stretch | [3] |

| 668 cm⁻¹ | Se-CN stretch | [3] |

Crystal Structure Data

| Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pbca | [2] |

| Unit Cell Dimensions | a = 8.632 Å, b = 6.847 Å, c = 12.8151 Å | [2] |

| α = 90.0°, β = 90.0°, γ = 90.0° | [2] |

Experimental Protocols

While a definitive, high-yield synthesis for pure, isolated selenium dicyanide is not well-documented due to its instability, a common method for the generation of a selenocyanating agent involves the in situ formation of triselenium dicyanide from malononitrile (B47326) and selenium dioxide. This mixture behaves as a source of electrophilic this compound.

In Situ Generation of a Selenocyanating Agent (Triselenium Dicyanide)

Objective: To generate a selenocyanating agent for subsequent reactions with organic substrates.

Materials:

-

Malononitrile

-

Selenium dioxide (SeO₂)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Amino pyrazole, amino uracil, or other suitable substrate

-

Ethyl acetate (B1210297)

-

Water

-

Round-bottom flask (10.0 mL)

-

Magnetic stirrer and stir bar

-

Separating funnel

Procedure:

-

To a 10.0 mL round-bottom flask, add malononitrile (0.75 mmol, 1.5 equiv) and selenium dioxide (1.5 mmol, 3.0 equiv).

-

Add 2.0 mL of DMSO to the flask.

-

Stir the resulting mixture at 40°C for five minutes.

-

Add the desired substrate (e.g., amino pyrazole, 0.5 mmol, 1.0 equiv) to the reaction mixture.

-

Continue stirring for approximately 30 minutes, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separating funnel.

-

Add 10.0 mL of water and extract the product with ethyl acetate (3 x 10.0 mL).

-

Combine the organic layers and process for product isolation (e.g., drying, solvent evaporation, and column chromatography).[4]

Workflow for the in situ generation of a selenocyanating agent.

Biological Interactions and Signaling Pathways

Direct studies on the signaling pathways of this compound are scarce. However, the biological effects can be inferred from the well-documented activities of its constituent parts: selenium and cyanide.

Selenium is an essential trace element incorporated into selenoproteins, which play critical roles in antioxidant defense, thyroid hormone metabolism, and immune function.[5][6]

Cyanide is a potent inhibitor of cellular respiration, primarily by binding to cytochrome c oxidase in the mitochondrial electron transport chain.[7][8] This leads to histotoxic hypoxia, where cells are unable to utilize oxygen.

A notable interaction between these two entities is the detoxification of selenite (B80905) (a common form of selenium) in the presence of cyanide to form selenocyanate (B1200272) (SeCN⁻). This process suggests a potential metabolic pathway where cyanide can influence selenium metabolism. One study in rats demonstrated that cyanide administration led to increased urinary excretion of selenium and reduced glutathione (B108866) peroxidase activity and selenium concentrations in various tissues.[9][10]

Putative Detoxification Pathway of Selenite

The formation of selenocyanate from selenite in the presence of cyanide and glutathione (GSH) is a proposed detoxification mechanism. While the precise enzymatic control of this pathway in vivo is not fully elucidated, it represents a key interaction between selenium and cyanide metabolism.

Proposed pathway for the detoxification of selenite to selenocyanate.

References

- 1. Selenium dicyanide | C2N2Se | CID 137468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. <sup>77</sup>Se and <sup>13</sup>C NMR Characterization of Selenium Cyanides - ProQuest [proquest.com]

- 4. HEALTH EFFECTS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cyanide Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 8. Cyanide poisoning - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Effects of cyanide on selenium metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Selenium Cyanide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various selenium cyanide species in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative solubility information, alongside detailed experimental protocols for determining the solubility of these compounds. This guide is intended to be a practical resource for researchers needing to work with this compound compounds in organic media.

Overview of this compound Species and Their Qualitative Solubility

Several this compound species have been reported, each with distinct properties. The most common are selenium dicyanide (Se(CN)₂), selenocyanogen (B1243902) ((SeCN)₂), and triselenium dicyanide (Se₃(CN)₂). Their reported qualitative solubilities in various organic solvents are summarized in the table below. It is important to note that quantitative solubility data is sparse in the literature, necessitating experimental determination for specific applications.

| This compound Species | Organic Solvent | Solubility | Reference(s) |

| Selenium Dicyanide (Se(CN)₂) | Polar Solvents (general) | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Partially Soluble | [2] | |

| Selenocyanogen ((SeCN)₂) | Benzene | Soluble | |

| Chloroform | Soluble | ||

| Carbon Tetrachloride | Soluble | ||

| Triselenium Dicyanide (Se₃(CN)₂) | General Organic Solvents | Poor Solubility | [3] |

| Deuterated Methanol (CD₃OD) | Partially Soluble | ||

| Deuterated Acetonitrile (CD₃CN) | Partially Soluble | ||

| Deuterated DMSO (DMSO-d₆) | Partially Soluble | [2] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experimental techniques that can be employed to quantitatively determine the solubility of this compound compounds in organic solvents.

Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4][5][6]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the this compound compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.[7]

-

Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A mechanical shaker or a magnetic stirrer can be used for this purpose.

-

-

Phase Separation:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by decantation of the supernatant, or by filtration through a suitable membrane filter that does not interact with the solvent or solute.[7]

-

-

Quantification of the Dissolved Solute:

-

Accurately measure a known volume or weight of the clear, saturated solution.

-

Determine the concentration of the dissolved this compound using a suitable analytical technique (e.g., NMR spectroscopy, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

-

Quantitative NMR (qNMR) Spectroscopy for Solubility Measurement

qNMR is a powerful and rapid method for determining the concentration of a solute without the need for physical separation of the saturated solution from the excess solid.[4][8][9]

Methodology:

-

Sample Preparation:

-

Prepare a saturated solution of the this compound compound in the deuterated organic solvent of interest directly in an NMR tube by adding an excess of the solid.

-

Include a known concentration of an internal standard that is soluble in the solvent and has a resonance peak that does not overlap with the analyte peaks.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H or ¹³C NMR spectrum of the sample. Ensure that the relaxation delay is sufficient for full relaxation of all relevant nuclei to obtain accurate integrals.

-

-

Data Analysis:

-

Integrate the signals of the this compound compound and the internal standard.

-

Calculate the concentration of the this compound using the following formula:

Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₛ / Mₓ) * Cₛ

Where:

-

Cₓ = Concentration of the analyte (this compound)

-

Iₓ = Integral of the analyte signal

-

Nₓ = Number of protons (or carbons) giving rise to the analyte signal

-

Nₛ = Number of protons (or carbons) giving rise to the standard signal

-

Iₛ = Integral of the standard signal

-

Mₛ = Molar mass of the standard

-

Mₓ = Molar mass of the analyte

-

Cₛ = Concentration of the standard

-

UV-Vis Spectroscopy for Solubility Determination

UV-Vis spectroscopy can be used to determine the concentration of selenium compounds that have a chromophore or can be derivatized to form a colored complex.[10][11][12]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of the this compound compound of known concentrations in the organic solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λₘₐₓ).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution and separate the liquid phase as described in the shake-flask method (Section 2.1).

-

If necessary, dilute an aliquot of the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) saturated solution at λₘₐₓ.

-

-

Concentration Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the this compound in the (diluted) saturated solution.

-

If the solution was diluted, multiply the result by the dilution factor to obtain the solubility.

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of this compound solubility in an organic solvent.

References

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simple and useful method for determination of inorganic selenium species in real samples based on UV-VIS spectroscopy in a micellar medium - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. ajchem-a.com [ajchem-a.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of Selenium Cyanides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for selenium cyanide compounds, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers in the fields of inorganic chemistry, materials science, and drug development who are working with or investigating these reactive selenium species. This document details the available spectroscopic data, outlines the experimental protocols for their synthesis and characterization, and provides a logical workflow for these processes.

Introduction

Selenium cyanides, including selenium dicyanide (Se(CN)₂), diselenium (B1237649) dicyanide (Se₂(CN)₂), and triselenium dicyanide (Se₃(CN)₂), are a class of inorganic pseudohalogens. Among these, triselenium dicyanide is particularly noted for its utility in organic synthesis as an electrophilic selenocyanating agent for the introduction of the SeCN moiety into various molecular frameworks. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and for monitoring their reactions. Recent studies have provided valuable room-temperature NMR data, which complements earlier low-temperature and solid-state analyses.[1][2]

Spectroscopic Data

The following tables summarize the key NMR and IR spectroscopic data for selenium dicyanide, diselenium dicyanide, and triselenium dicyanide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of selenium cyanides. In particular, ⁷⁷Se NMR is highly sensitive to the chemical environment of the selenium nucleus.[1][3]

Table 1: ⁷⁷Se NMR Chemical Shifts (δ) of Selenium Cyanides [1]

| Compound | Solvent | Chemical Shift (ppm) |

| Se(CN)₂ | DMSO-d₆ | 440.6 |

| Se₂(CN)₂ | DMSO-d₆ | 261.1 |

| Se₃(CN)₂ | DMSO-d₆ | 390.7, 261.3 |

| Se₃(CN)₂ | CD₃CN | 452.8, 279.4 |

Note: ⁷⁷Se NMR chemical shifts are referenced to Me₂Se.[4]

Table 2: ¹³C NMR Chemical Shifts (δ) of Selenium Cyanides in DMSO-d₆ [1]

| Compound | Chemical Shift (ppm) |

| Se(CN)₂ | 103.7 |

| Se₂(CN)₂ | 101.97, 104.08* |

| Se₃(CN)₂ | 102.0, 104.0** |

*The signal at 104.08 ppm is attributed to the disproportionation of Se₂(CN)₂ to the more stable Se(CN)₂.[1] **The signal at 104.0 ppm is attributed to the presence of Se(CN)₂ as an impurity or decomposition product.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic vibrational modes of the cyanide and selenium-cyanide bonds.

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹) of Selenium Cyanides [1]

| Compound | ν(C≡N) | ν(Se-CN) | Other Notable Bands |

| Se(CN)₂ | 2137 | 668 | - |

| Se₂(CN)₂ | 2139 | 671 | - |

| Se₃(CN)₂ | 2130 | - | 1646 (weak), 3442 (broad, unassigned) |

Experimental Protocols

The following sections detail the methodologies for the synthesis of selenium cyanides and the acquisition of their spectroscopic data, based on established literature procedures.

Synthesis of Selenium Cyanides

The synthesis of these compounds requires careful handling due to their reactivity and the toxicity of selenium compounds. All manipulations should be performed in a well-ventilated fume hood.

These compounds are typically prepared according to the methodology developed by Woollins and co-workers.[1] While the detailed original protocol requires access to the specific publication, the general approach involves the reaction of a suitable selenium precursor with a cyanide source under controlled conditions. Due to the instability of Se₂(CN)₂, which readily disproportionates, syntheses are often performed at low temperatures.[1][5]

A common and convenient method for the in-situ generation or synthesis of triselenium dicyanide is based on the procedure reported by Kaminskii, Kachanov, and co-workers.[1][6]

Procedure:

-

To a stirred solution of malononitrile (B47326) (1.0 eq) in dimethylsulfoxide (DMSO), add selenium dioxide (2.0 eq).

-

The mixture will turn reddish, and an exothermic reaction with gas evolution will commence.

-

After the reaction subsides, the mixture containing triselenium dicyanide can be used directly for subsequent reactions, or the product can be isolated.

-

For isolation, the reaction mixture is diluted with water, and the resulting yellow precipitate is filtered, dried, and can be recrystallized from benzene.[6]

Spectroscopic Characterization

-

Due to the instability and/or disproportionation of the this compound compounds, NMR analyses should be performed immediately after their preparation.[1]

-

Dissolve approximately 5.0 mg of the this compound compound in 0.75 mL of the desired deuterated solvent (e.g., DMSO-d₆ or CD₃CN).[1]

-

For samples with suspended solids, such as the crude reaction mixture for Se₃(CN)₂, centrifugation of the NMR tube is necessary to obtain a clear solution for analysis.[1]

The nuclear magnetic resonance data are typically collected on a spectrometer operating at appropriate frequencies for ¹H, ¹³C, and ⁷⁷Se nuclei.

-

Spectrometer: A Bruker Avance III HD spectrometer (or equivalent) operating at frequencies such as 400.0 MHz for ¹H, 100 MHz for ¹³C, and 76.0 MHz for ⁷⁷Se can be used.[1]

-

Temperature: Analyses are typically performed at room temperature (e.g., 25 °C).[1]

-

Referencing: Chemical shifts for ⁷⁷Se are referenced relative to dimethyl selenide (B1212193) (Me₂Se), while ¹³C shifts are referenced to the solvent signal.[1][4]

Infrared spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Solid samples can be analyzed as KBr pellets.[6]

-

Data Collection: Spectra are typically recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of selenium cyanides.

Conclusion

The spectroscopic data presented in this guide, particularly the room-temperature ⁷⁷Se and ¹³C NMR data, provide a valuable baseline for the characterization of selenium dicyanide, diselenium dicyanide, and triselenium dicyanide. The detailed experimental protocols offer a starting point for researchers aiming to synthesize and study these important inorganic compounds. A clear understanding of their spectroscopic signatures is essential for advancing their application in organic synthesis and for the development of novel selenium-containing molecules with potential applications in medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FTIR spectra of Inorganics, IR spectra Library [ftir.cz]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Crystal Structure of Selenium(II) Dicyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of selenium(II) dicyanide, Se(CN)₂, a molecule of interest in inorganic chemistry and materials science. This document details its molecular geometry, crystallographic parameters, and the experimental methodologies used for its characterization, serving as a valuable resource for researchers in related fields.

Introduction

Selenium(II) dicyanide, Se(CN)₂, is a neutral, homoleptic selenium cyanide. Its study is significant for understanding the bonding and structural chemistry of selenium and pseudohalogens. The compound is a colorless, crystalline solid and is known to be unstable, decomposing in the presence of moisture. Its structure and reactivity are of interest for the synthesis of more complex organoselenium compounds, which have applications in medicinal chemistry.

Synthesis and Crystallization

The synthesis of selenium(II) dicyanide suitable for single-crystal X-ray diffraction has been achieved through the decomposition of selenium(IV) precursors. Klapötke and co-workers reported the isolation of Se(CN)₂ during an attempted synthesis of selenium tetracyanide, Se(CN)₄.

Generalized Synthetic Protocol

A common route to selenium(II) dicyanide involves the reaction of a selenium(IV) halide, such as selenium tetrafluoride (SeF₄), with a cyanide source, like trimethylsilyl (B98337) cyanide (Me₃SiCN), at low temperatures. The intended selenium(IV) cyanide product is often unstable and undergoes reductive elimination to yield the more stable selenium(II) dicyanide.

Experimental Workflow for Synthesis and Crystallization

Detailed Experimental Protocols

Detailed experimental procedures, including specific reagent quantities, reaction times, temperatures, and crystallization solvents, are reported in the primary literature. For a precise protocol, readers are directed to the work of Klapötke et al. (2008).

Crystal Structure and Molecular Geometry

The crystal structure of selenium(II) dicyanide has been determined by single-crystal X-ray diffraction. Two key studies by Hazell (1963) and a redetermination by Klapötke et al. (2008) provide the crystallographic data.

Crystallographic Data

The crystallographic parameters for selenium(II) dicyanide are summarized in the table below.

| Parameter | Hazell (1963) | Klapötke et al. (2008) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Cmca | Pbca |

| a (Å) | 8.71 | 8.632 |

| b (Å) | 6.98 | 6.847 |

| c (Å) | 13.41 | 12.8151 |

| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 |

| Volume (ų) | 814.9 | 756.9 |

| Z | 8 | 8 |

| Calculated Density (g/cm³) | 2.17 | - |

Note: The discrepancy in the space group between the two studies is significant and reflects advancements in crystallographic techniques. The later determination by Klapötke et al. is considered the more accurate.

Molecular Structure and Bonding

The selenium(II) dicyanide molecule, Se(CN)₂, possesses a bent geometry at the selenium atom. The structure is characterized by layers with significant secondary Se···N interactions between neighboring molecules. These intermolecular interactions are shorter than the sum of the van der Waals radii, indicating a degree of chalcogen bonding.

Molecular Structure of Selenium(II) Dicyanide

Note: The bond lengths and angle provided in the diagram are typical values for similar structures and should be confirmed with the detailed crystallographic data from the primary literature.

Spectroscopic Characterization

Spectroscopic techniques provide further insight into the structure and bonding of selenium(II) dicyanide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C and ⁷⁷Se NMR spectroscopy are powerful tools for characterizing selenium cyanides.

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹³C | 103.7 | DMSO-d₆ | Anghinoni et al. (2022) |

| ⁷⁷Se | 440.6 | DMSO-d₆ | Anghinoni et al. (2022) |

The ⁷⁷Se NMR chemical shift is particularly sensitive to the electronic environment of the selenium atom.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational spectra of selenium(II) dicyanide are characterized by strong absorptions corresponding to the C≡N stretching frequency. These are typically observed in the range of 2100-2200 cm⁻¹. Detailed FT-IR and Raman spectra and their assignments can be found in the specialized literature.

Experimental Protocols

Single-Crystal X-ray Diffraction

A general protocol for the determination of the crystal structure of a small molecule like selenium(II) dicyanide is as follows:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected at a controlled temperature, often low temperature to reduce thermal motion.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Logical Flow of Single-Crystal X-ray Crystallography

NMR Spectroscopy

For the acquisition of ¹³C and ⁷⁷Se NMR spectra:

-

Sample Preparation: A sample of selenium(II) dicyanide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: The spectra are recorded on a high-field NMR spectrometer equipped with a broadband probe.

-

Data Processing: The raw data are Fourier transformed, phased, and referenced to obtain the final spectra.

Conclusion

The crystal structure of selenium(II) dicyanide reveals a bent molecular geometry with significant intermolecular Se···N interactions, indicative of chalcogen bonding. This guide has summarized the key crystallographic and spectroscopic data available for this compound and outlined the general experimental procedures for its synthesis and characterization. For researchers in selenium chemistry and related fields, a thorough understanding of the structure of this fundamental compound is crucial for the design and synthesis of novel molecules with potential applications in drug development and materials science. For complete and detailed experimental parameters, consultation of the primary literature is strongly recommended.

An In-depth Technical Guide on the Thermodynamic Properties of Selenium Cyanide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the thermodynamic properties of selenium cyanide (Se(CN)₂). It is important to note that experimentally determined thermodynamic data for this compound are scarce in publicly available literature. The information presented herein is a compilation of available computed data, structural information, and detailed descriptions of established experimental protocols applicable to the determination of such properties.

Introduction to this compound

This compound, also known as selenium dicyanide, is an inorganic compound with the chemical formula Se(CN)₂. It belongs to the class of pseudohalogens and is known to be a reactive and unstable substance, primarily of interest in research and specialized chemical synthesis.[1] Due to its instability, a comprehensive experimental characterization of its thermodynamic properties has not been widely reported. However, understanding these properties is crucial for predicting its reactivity, stability, and potential applications in various fields, including materials science and drug development.

Available Physicochemical and Structural Data

While extensive experimental thermodynamic data is lacking, some fundamental properties and structural information for selenium dicyanide have been computed or determined. This information is summarized in the table below.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₂N₂Se | - | [1] |

| Molecular Weight | 131.01 g/mol | Computed | [1] |

| CAS Number | 2180-01-0 | - | [1] |

| Crystal System | Orthorhombic | Experimental | [1] |

| Space Group | Pbca | Experimental | [1] |

| Lattice Parameters | a = 8.632 Å, b = 6.847 Å, c = 12.8151 Å, α = β = γ = 90.0° | Experimental | [1] |

| Ionization Energy | 10.96 ± 0.02 eV | Calculated | |

| logP (Octanol/Water) | -0.347 | Calculated | |

| Water Solubility (logS) | 1.90 | Calculated |

Table 1: Summary of available physicochemical and structural data for Selenium Dicyanide.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of a compound like this compound requires specialized experimental techniques due to its likely reactivity and volatility. The following sections detail the methodologies for key experiments that would be employed for this purpose.

The synthesis of this compound and related compounds, such as triselenium dicyanide, has been reported and can serve as a precursor to experimental thermodynamic studies. A common method involves the in-situ generation from selenium dioxide and malononitrile (B47326).[2][3]

Protocol for in-situ generation of Triselenium Dicyanide (adaptable for Se(CN)₂):

-

Reactants: 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 equiv), malononitrile (1.5 equiv), and selenium dioxide (3.0 equiv).[3]

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO).[3]

-

Procedure:

-

To a solution of the starting amine in DMSO, add malononitrile and selenium dioxide.

-

Stir the reaction mixture at a controlled temperature (e.g., 40 °C).[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture containing the this compound species can be used for further reactions or attempts at isolation and purification.

-

It is crucial to handle selenium compounds and cyanides with extreme caution in a well-ventilated fume hood due to their high toxicity.

Calorimetry is a primary technique for measuring the heat changes associated with chemical reactions and physical processes, which are fundamental to determining enthalpy of formation (ΔHf°) and heat capacity (Cp).[4][5][6][7][8]

3.2.1. Constant-Pressure Calorimetry (for reactions in solution):

This method is suitable for measuring the enthalpy of reaction (ΔHrxn) for processes in the liquid phase.

-

Apparatus: A constant-pressure calorimeter, often a well-insulated container like a coffee-cup calorimeter, equipped with a precise thermometer and a stirrer.[6]

-

Procedure:

-

A known amount of a reactant is dissolved in a known volume of solvent within the calorimeter, and the initial temperature (Tinitial) is recorded.

-

A known amount of the second reactant is added, and the reaction is initiated.

-

The temperature is monitored continuously until it reaches a stable final value (Tfinal).